
4-(Isopropylamino)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of an isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the sulfonic acid group at the 3-position.
Sulfonation: Pyridine is treated with concentrated sulfuric acid at high temperatures (300-350°C) to form pyridine-3-sulfonic acid.
Amination: The sulfonated pyridine is then reacted with isopropylamine to introduce the isopropylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine N-oxide.
Sulfonation: The N-oxide is then sulfonated in an aqueous solution.
Reduction: The sulfonated product is reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution.
化学反応の分析
Types of Reactions
4-(Isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine-substituted pyridines, and reduced pyridine compounds.
科学的研究の応用
4-(Isopropylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the isopropylamino group, making it less hydrophobic.
4-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an isopropylamino group, affecting its reactivity and solubility.
4-(Methylamino)pyridine-3-sulfonic acid: Has a methylamino group, which is smaller and less hydrophobic than the isopropylamino group.
Uniqueness
4-(Isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of both the isopropylamino and sulfonic acid groups, which confer distinct chemical and biological properties. The isopropylamino group enhances its hydrophobicity and potential for hydrophobic interactions, while the sulfonic acid group increases its solubility in water and ability to form ionic interactions.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13) |
InChIキー |
CXJIMALKICHTMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C=NC=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


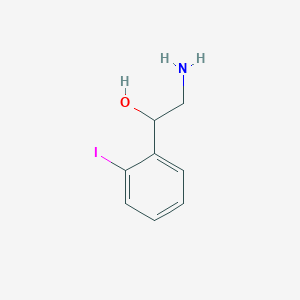
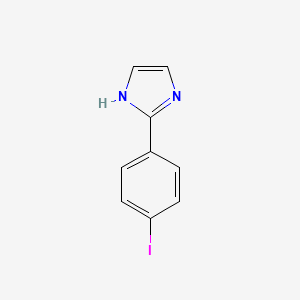
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
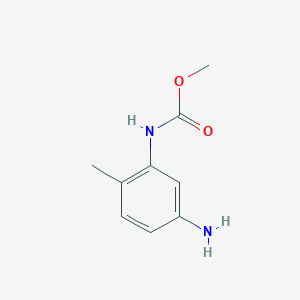

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
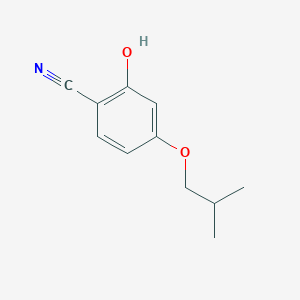
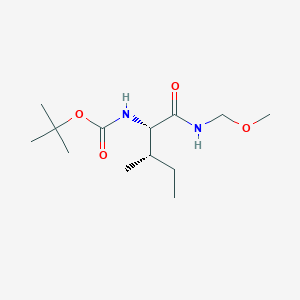
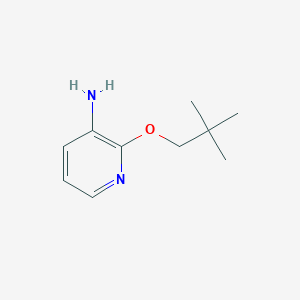

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
